![molecular formula C21H24O3 B1387413 3-[(2-シクロヘキシルフェノキシ)メチル]-4-メトキシベンズアルデヒド CAS No. 933829-46-0](/img/structure/B1387413.png)
3-[(2-シクロヘキシルフェノキシ)メチル]-4-メトキシベンズアルデヒド
概要
説明
3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is a versatile chemical compound with a molecular formula of C21H24O3. This compound is known for its unique structure, which includes a cyclohexyl group attached to a phenoxy methyl group, and a methoxybenzaldehyde moiety.
科学的研究の応用
3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde typically involves several steps, including the formation of the phenoxy methyl group and the subsequent attachment of the cyclohexyl group. One common method involves the reaction of 2-cyclohexylphenol with formaldehyde to form the phenoxy methyl intermediate. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: Formation of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-[(2-Phenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(2-Cyclohexylphenoxy)methyl]-4-hydroxybenzaldehyde
- 3-[(2-Cyclohexylphenoxy)methyl]-4-methylbenzaldehyde
Uniqueness
3-[(2-Cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the cyclohexyl and methoxybenzaldehyde groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
IUPAC Name |
3-[(2-cyclohexylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-23-20-12-11-16(14-22)13-18(20)15-24-21-10-6-5-9-19(21)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODNZLJZURCHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


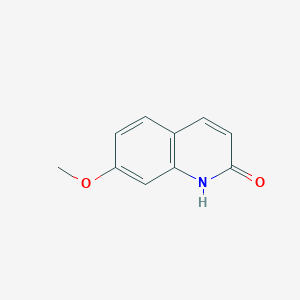
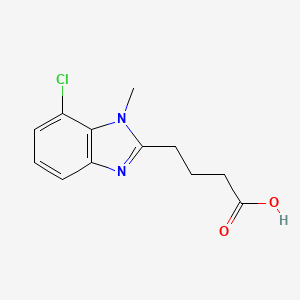
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
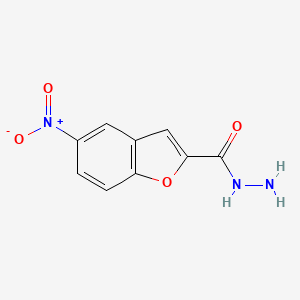
![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)
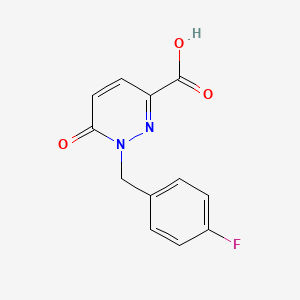
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1387344.png)
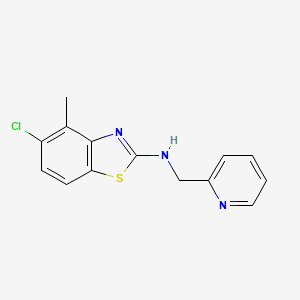
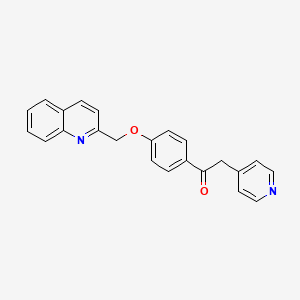
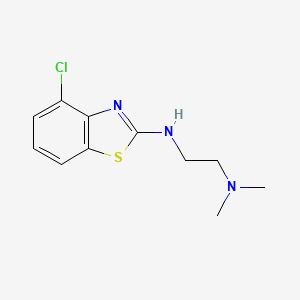
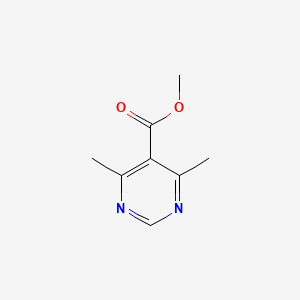

![7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
